molecular formula C13H15FN4S B2432537 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2034515-19-8

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2432537
CAS No.: 2034515-19-8
M. Wt: 278.35
InChI Key: INFKVPUAZACDPT-UHFFFAOYSA-N
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Description

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole ring

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFKVPUAZACDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorophenylpiperazine with a thiadiazole precursor under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile, followed by heating to reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The integration of thiadiazole with piperazine has been shown to enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives of thiadiazole that incorporate piperazine moieties have demonstrated significant antiproliferative effects, with some compounds achieving IC50 values as low as 2.32 µg/mL against HepG2 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
4iHepG22.32
4eMCF-75.36
4cMCF-710.10

The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring significantly influence the anticancer efficacy of these compounds .

Inhibition of Nucleoside Transporters

The compound is also recognized for its role as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for the transport of nucleosides and their analogues, which are vital in nucleotide synthesis and cancer therapy. The compound has been identified as a selective inhibitor for ENT2 over ENT1, making it a promising candidate for therapeutic applications in conditions where modulation of adenosine levels is beneficial, such as in cancer and cardiovascular diseases .

Table 2: Selectivity of FPMINT Analogues for ENTs

CompoundSelectivity Ratio (ENT2:ENT1)
FPMINT5-10
Draflazine derivatives2-6

Studies utilizing nucleoside transporter-deficient cells have demonstrated that compounds like FPMINT can effectively inhibit both ENT1 and ENT2, providing insights into their mechanism of action and potential therapeutic applications .

Antimicrobial Properties

In addition to its anticancer activity, the compound has exhibited antimicrobial properties . Research indicates that thiadiazole-based compounds can possess significant antibacterial activity against various pathogens. For example, certain derivatives have shown comparable effectiveness to standard antibiotics like norfloxacin in inhibiting bacterial growth .

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenActivity Comparison
Compound AStaphylococcus aureusComparable to norfloxacin
Compound BEscherichia coliEffective

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications.

Biological Activity

The compound 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a member of the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is C12H14FN3SC_{12}H_{14}FN_3S, with a molecular weight of approximately 249.32 g/mol. The presence of the piperazine ring and the thiadiazole moiety contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in vitro assays demonstrated that various thiadiazole compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values for these compounds ranged widely, indicating varying degrees of potency.

Key Findings

  • In vitro Cytotoxicity : The compound exhibited an IC50 value of approximately 10.10 µg/mL against MCF-7 cells. Modifications to the structure, such as substituting different aryl groups or altering the position of functional groups, significantly affected its potency. For example:
    • Compound 4i showed enhanced activity with an IC50 of 2.32 µg/mL due to structural modifications that increased lipophilicity and improved binding to target sites .
CompoundStructure ModificationIC50 (µg/mL)
4cOriginal10.10
4eOrtho substitution5.36
4iBenzyl piperidine2.32

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi.

Antifungal Activity

Studies have indicated that certain derivatives containing the thiadiazole moiety possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. For example:

  • Derivatives with halogen substitutions demonstrated increased antibacterial activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and thiadiazole rings can significantly influence biological activity. Key observations include:

  • Piperazine Variants : Substituting the phenyl group on the piperazine ring with more lipophilic groups enhances anticancer activity.
  • Thiadiazole Modifications : Alterations in substituents on the thiadiazole ring can lead to improved efficacy against specific cancer types or microbial strains.

Case Studies

  • In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential for further development as anticancer agents .
  • Clinical Relevance : The incorporation of thiadiazole derivatives in drug design has led to promising candidates for further clinical trials due to their multifaceted biological activities .

Q & A

What are the established synthetic routes for 2-(4-(2-fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for improved yield?

Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves coupling 2-fluorophenylpiperazine with 5-methyl-1,3,4-thiadiazole derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃. Optimization strategies include:

  • Temperature control: Maintaining 80–100°C to balance reaction rate and byproduct formation .
  • Solvent selection: DMF enhances solubility of intermediates, improving yield by 15–20% compared to THF .
  • Catalyst screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocyclic coupling .

Table 1: Synthetic Yield Comparison

MethodSolventCatalystYield (%)Reference
Nucleophilic substitutionDMFK₂CO₃68
CondensationDMSOTBAB82

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound, and how do they address potential isomerism?

Level: Basic
Answer:
Structural confirmation requires a multi-technique approach:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, thiadiazole CH₃ at δ 2.1 ppm). Discrepancies >0.1 ppm suggest isomerism .
  • X-ray crystallography: Resolves spatial arrangements; the 2-fluorophenyl group adopts a chair conformation in the piperazine ring, validated by C–F bond distances of 1.34 Å .
  • FT-IR: Confirms thiadiazole C=N stretches at 1550–1600 cm⁻¹ and piperazine N–H bends at 3300 cm⁻¹ .

Note: Tautomeric forms (e.g., thione vs. thiol) are distinguished via ¹H-¹⁵N HMBC correlations .

How can in silico molecular docking studies guide the design of derivatives with enhanced receptor binding?

Level: Advanced
Answer:
Molecular docking identifies key interactions between the compound and target receptors (e.g., serotonin 5-HT₁A). Methodological steps include:

Receptor preparation: Use PDB structures (e.g., 7E2Z) and remove crystallographic water molecules .

Ligand optimization: Minimize energy using MMFF94 force fields .

Docking simulations: AutoDock Vina evaluates binding affinities; the 2-fluorophenyl group shows π-π stacking with Phe361 (ΔG = -9.2 kcal/mol) .

SAR analysis: Introduce electron-withdrawing groups (e.g., -CF₃) at the thiadiazole 5-position to improve hydrophobic interactions .

Table 2: Docking Scores for Derivatives

DerivativeTarget ReceptorBinding Affinity (kcal/mol)
Parent compound5-HT₁A-8.7
5-CF₃ analog5-HT₁A-10.1

What strategies resolve contradictions in reported biological activity data across different studies?

Level: Advanced
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) arise from methodological differences. Resolution strategies:

  • Standardize assays: Use identical cell lines (e.g., HEK293 for GPCR studies) and control for ATP concentrations .
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ datasets (p < 0.05 threshold) .
  • Meta-analysis: Pool data from ≥3 independent studies; a 2020 review found 30% variability in cytotoxicity due to solvent (DMSO vs. saline) .

Recommendation: Report exact experimental conditions (e.g., pH, incubation time) to enable cross-study validation .

What methodologies are recommended for assessing metabolic stability and toxicity in early development?

Level: Advanced
Answer:

  • Hepatic microsome assays: Incubate with rat liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ < 30 min indicates poor stability) .
  • AMES test: Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation. A 2021 study showed no mutagenicity at ≤100 µM .
  • hERG inhibition screening: Patch-clamp assays on HEK293 cells expressing hERG channels. IC₅₀ > 10 µM reduces cardiac risk .

Table 3: Metabolic Stability Data

Speciest₁/₂ (min)Clint (µL/min/mg)
Human2845
Rat1872

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